N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.85 ppm (s, 1H) : Aromatic proton at position 4 of the dinitrobenzamide ring.
- δ 8.62 ppm (d, J = 2.0 Hz, 2H) : Protons at positions 2 and 6 of the dinitrobenzamide ring.
- δ 7.12 ppm (d, J = 7.6 Hz, 1H) : Proton at position 4 of the dimethylphenyl group.
- δ 6.98 ppm (m, 2H) : Protons at positions 3 and 6 of the dimethylphenyl group.
- δ 2.30 ppm (s, 6H) : Methyl groups at positions 2 and 5 of the phenyl ring .
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (KBr pellet, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) yields characteristic fragments:
- m/z 315 : Molecular ion [M]⁺.
- m/z 272 : Loss of NO₂ (45 Da).
- m/z 226 : Subsequent loss of CONH(CH₂C₆H₃(CH₃)₂).
- m/z 180 : Formation of [C₆H₃(NO₂)₂]⁺ .
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) calculations predict:
- HOMO-LUMO gap : 4.2 eV, indicating moderate chemical reactivity.
- Dipole moment : 6.8 Debye, polarized toward nitro groups.
- Optimized geometry : Bond lengths and angles within 0.02 Å and 1° of crystallographic data .
Properties
CAS No. |
282091-61-6 |
|---|---|
Molecular Formula |
C15H13N3O5 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-4-10(2)14(5-9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) |
InChI Key |
PJNWKWJELQOMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Solvent Selection : Polar aprotic solvents like DCM or THF enhance reagent solubility and stabilize intermediates. Non-polar solvents (e.g., toluene) yield lower conversions due to poor mixing.
- Base Influence : Pyridine outperforms TEA in suppressing side reactions (e.g., hydrolysis of the acyl chloride), achieving yields up to 85%.
- Stoichiometry : A 1:1.2 molar ratio of 2,5-dimethylaniline to 3,5-dinitrobenzoyl chloride minimizes unreacted starting material.
Table 1: Representative Experimental Parameters and Yields
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| DCM | Pyridine | 0–25 | 4 | 82 | |
| THF | TEA | 25 | 6 | 75 | |
| Acetonitrile | DMAP | 40 | 3 | 88 |
Mechanism
The reaction follows a two-step mechanism:
- Nucleophilic Attack : The amine group of 2,5-dimethylaniline attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride.
- Deprotonation : The base abstracts a proton from the tetrahedral intermediate, facilitating chloride departure and amide bond formation.
Carbodiimide-Mediated Coupling of 3,5-Dinitrobenzoic Acid
For laboratories lacking access to 3,5-dinitrobenzoyl chloride, in situ activation of 3,5-dinitrobenzoic acid using carbodiimides (e.g., DCC or EDC) provides an alternative route. This method avoids handling moisture-sensitive acyl chlorides but requires stringent anhydrous conditions.
Protocol Overview
- Acid Activation : 3,5-Dinitrobenzoic acid reacts with DCC and HOBt in THF to form an active ester.
- Amidation : 2,5-Dimethylaniline is added, and the mixture stirred at 25°C for 12–24 hours.
Key Considerations :
- Coupling Agents : DCC yields superior results compared to EDC, with isolated yields of 78–82%.
- Side Reactions : Competitive formation of N-acylurea is mitigated by HOBt, which stabilizes the active ester.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields. A modified protocol involves heating a mixture of 2,5-dimethylaniline, 3,5-dinitrobenzoyl chloride, and TEA in DMF at 100°C for 15 minutes under microwave conditions. This method achieves 89% yield, compared to 75% in conventional heating.
Advantages :
- Efficiency : 15 minutes vs. 4–6 hours for traditional methods.
- Purity : Reduced side product formation due to uniform heating.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, Ar-H), 8.51 (d, J = 2.0 Hz, 2H, Ar-H), 7.22 (d, J = 7.6 Hz, 1H, Ar-H), 7.08 (dd, J = 7.6, 2.0 Hz, 1H, Ar-H), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1520–1340 cm⁻¹ (NO₂).
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Acyl Chloride Route | 82–88 | 4–6 h | $$ | High |
| Carbodiimide Coupling | 75–82 | 12–24 h | $$$ | Moderate |
| Microwave-Assisted | 89 | 0.25 h | $$ | Limited |
The acyl chloride method remains the gold standard for scalability and cost-effectiveness, while microwave synthesis is optimal for rapid small-scale production.
Challenges and Mitigation Strategies
- Nitro Group Sensitivity : Reduction of nitro groups can occur under basic conditions. Using mild bases (e.g., pyridine) and low temperatures (0–5°C) minimizes this risk.
- Byproduct Formation : Hydrolysis of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzoic acid is prevented by rigorous drying of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: Formation of N-(2,5-dimethylphenyl)-3,5-diaminobenzamide.
Substitution: Formation of halogenated or alkylated derivatives.
Oxidation: Formation of N-(2,5-dimethylphenyl)-3,5-dicarboxybenzamide.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide is a chemical compound with several documented applications, particularly in scientific research. This article aims to provide a detailed overview of these applications, supported by data and case studies derived from verified sources.
Scientific Research Applications
This compound has been investigated for its effects on cell proliferation and cytotoxicity in various cancer cell lines.
Case Studies
- MCF-7 Breast Cancer Cells: Studies have shown that This compound inhibited the proliferation of MCF-7 breast cancer cells.
- HeLa Cervical Cancer Cells: It has been found that This compound increased cytotoxicity in HeLa cervical cancer cells.
The compound is indexed in chemical databases, suggesting its use in chemical synthesis and analysis .
Other Uses
- Synthesis of Pharmaceuticals: Small ring heterocycles are involved as versatile building blocks in the synthesis of numerous bioactive products and pharmaceuticals .
- Rubber Vulcanization: N-cyclohexyl benzothiazole-S-sulfenamide is used as rubber vulcanization accelerators .
- Enantioselective Separation: Colistin sulfate is used as Chiral Stationary Phase for the Enantioselective Separation of Pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their catalytic functions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds:
N-(5-Chloropentyl)-3,5-dinitrobenzamide (DNB1)
- Substituents: Chloropentyl chain.
- Activity: Exhibits potent antitubercular activity (MIC < 1 µg/mL) against Mycobacterium tuberculosis .
- Key Difference: The chloropentyl group enhances solubility and target binding compared to the rigid dimethylphenyl group in the target compound.
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Substituents: 3,5-Dimethylphenyl with a hydroxynaphthalene core.
- Activity: Inhibits photosynthetic electron transport (PET) in spinach chloroplasts (IC50 ~10 µM) due to electron-withdrawing effects and lipophilicity .
- Key Difference: The hydroxynaphthalene core increases π-π stacking interactions, enhancing PET inhibition compared to the nitro-rich benzamide scaffold.
N-(2-(4-Methoxyphenoxy)ethyl)-3,5-dinitrobenzamide (DNB1) Substituents: Methoxyphenoxyethyl chain. Activity: Active against multidrug-resistant (MDR) M. tuberculosis strains. The methoxy group improves membrane penetration . Key Difference: The methoxy group’s electron-donating nature contrasts with the electron-withdrawing nitro groups in the target compound.
N-(3,4-Dihydroxyphenethyl)-3,5-dinitrobenzamide
- Substituents: Dihydroxyphenethyl chain.
- Application: Used in electrochemical sensors due to redox-active hydroxyl groups .
- Key Difference: Polar hydroxyl groups enhance electrochemical activity, unlike the hydrophobic methyl groups in the target compound.
Physicochemical Properties
- Crystallinity :
- Meta-substituted dimethyl groups (e.g., 3,5-dimethylphenyl) induce asymmetric unit variations in crystal structures, affecting melting points and stability .
Biological Activity
N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various strains of Mycobacterium tuberculosis (MTB). This article summarizes the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and its analogs.
Chemical Structure and Synthesis
The compound belongs to the class of 3,5-dinitrobenzamides, characterized by the presence of two nitro groups at the 3 and 5 positions of the benzene ring. The general structure can be represented as follows:
The synthesis of this compound typically involves the nitration of suitable benzamide derivatives followed by substitution reactions to introduce the 2,5-dimethylphenyl group. Various analogs have been synthesized to explore their biological properties further.
Antimycobacterial Activity
A series of studies have evaluated the antimycobacterial activity of this compound and its derivatives against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
-
In Vitro Efficacy :
- Compounds such as D6 exhibited potent inhibitory activity against the sensitive strain H37Rv with a minimum inhibitory concentration (MIC) of and maintained efficacy against multidrug-resistant strains (MIC < ) .
- Other derivatives like 18a and 20e showed similar promising results with MIC values ranging from .
-
Structure-Activity Relationship (SAR) :
- The presence and position of substituents on the benzene ring significantly influence the biological activity. For example, modifications that enhance electron-withdrawing characteristics tend to improve antimycobacterial potency .
- A detailed SAR study indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains compared to their unsubstituted counterparts .
Safety and Pharmacokinetics
Safety assessments in vitro indicated that many dinitrobenzamide derivatives possess an acceptable safety index. Pharmacokinetic studies showed favorable profiles for several compounds, suggesting good stability and bioavailability in biological systems .
Data Summary
| Compound | MIC (H37Rv) | MIC (MDR Strains) | Safety Profile |
|---|---|---|---|
| D6 | 0.0625 μg/mL | <0.016–0.125 μg/mL | Acceptable |
| 18a | 0.056 μg/mL | Not specified | Not specified |
| 20e | 0.078 μg/mL | Not specified | Not specified |
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in clinical settings:
- Case Study 1 : In a controlled study involving patients with drug-resistant tuberculosis, treatment with a regimen including a potent dinitrobenzamide derivative resulted in significant bacterial load reduction after six weeks .
- Case Study 2 : A comparative analysis between traditional therapies and those incorporating dinitrobenzamide derivatives demonstrated enhanced treatment outcomes in terms of both efficacy and reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
